molecular formula C19H19N B13044654 (2R)-2-(2-Anthryl)piperidine

(2R)-2-(2-Anthryl)piperidine

Cat. No.: B13044654
M. Wt: 261.4 g/mol
InChI Key: YTCPGUFQMDCBNO-LJQANCHMSA-N
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Description

(2R)-2-(2-Anthryl)piperidine is a chiral organic compound that features a piperidine ring, a common structural motif in medicinal chemistry, linked to an anthracene group . The piperidine structure is a saturated heterocyclic amine comprising a six-membered ring with five methylene bridges and one amine bridge, and it is a fundamental building block found in numerous pharmaceuticals and fine chemicals . The specific (R)-enantiomer provided offers a defined three-dimensional structure that is critical for creating stereoselective compounds. The bulky, planar anthracene moiety can contribute to unique electronic properties and may facilitate intercalation or π-π stacking interactions in molecular systems. Research Applications and Value: This chiral piperidine derivative serves as a versatile intermediate or building block in organic synthesis, particularly in the development of novel compounds for pharmaceutical research. Piperidine rings are ubiquitous in bioactive molecules, and the incorporation of the anthracene group makes this compound valuable for exploring new chemical space in drug discovery projects . Its potential research applications include use as a ligand in catalysis, a precursor for complex natural product synthesis, or a key chiral scaffold in the design of receptor probes and other biologically active molecules. Handling and Safety: Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory. While specific hazard data for this compound is not provided here, general safety practices for handling piperidine derivatives should be followed. Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information. Intended Use: this compound is supplied For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. This product is exclusively for use by qualified laboratory and research professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

(2R)-2-anthracen-2-ylpiperidine

InChI

InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2/t19-/m1/s1

InChI Key

YTCPGUFQMDCBNO-LJQANCHMSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Canonical SMILES

C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 2 2 Anthryl Piperidine and Analogues

Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. For (2R)-2-(2-Anthryl)piperidine, the key challenge lies in the enantioselective formation of the stereocenter at the C2 position of the piperidine (B6355638) ring. Various strategies have been developed to achieve this, primarily falling into the categories of asymmetric catalysis and chiral auxiliary-mediated synthesis.

Asymmetric Catalysis in the Formation of the (2R) Stereocenter

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral piperidines. This method typically involves the hydrogenation of a corresponding substituted pyridine (B92270) precursor. A key strategy to enhance the reactivity of the otherwise stable pyridine ring is its activation through the formation of a pyridinium (B92312) salt. dicp.ac.cn

The asymmetric hydrogenation of N-alkyl-2-arylpyridinium salts, catalyzed by iridium complexes bearing chiral phosphine (B1218219) ligands, can provide 2-aryl-substituted piperidines with high levels of enantioselectivity. nih.gov For the synthesis of this compound, a plausible route would involve the preparation of N-protected 2-(2-anthryl)pyridinium salt, followed by hydrogenation using a suitable chiral iridium catalyst. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee). Ligands such as those from the P-Phos and SynPhos families have shown considerable success in the asymmetric hydrogenation of various substituted pyridines and quinolines. dicp.ac.cnpolyu.edu.hk

Table 1: Representative Ir-Catalyzed Asymmetric Hydrogenation of 2-Arylpyridinium Salts

EntryAryl GroupChiral LigandSolventPressure (psi)Temp (°C)Yield (%)ee (%)
1Phenyl(R)-SynPhosToluene/CH₂Cl₂60028>9592
24-Methoxyphenyl(R)-SynPhosToluene/CH₂Cl₂60028>9594
32-Naphthyl(R)-SynPhosToluene/CH₂Cl₂60028>9591

Data is hypothetical for the anthryl derivative based on reported results for other aryl groups.

Palladium catalysis offers a versatile platform for the asymmetric synthesis of chiral piperidines through various transformations, including allylic alkylation and C-H arylation. acs.orgrsc.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) can be employed to construct the chiral piperidine ring system. This strategy allows for the formation of C-C, C-N, and C-O bonds with high stereocontrol. nih.gov While not a direct route to 2-arylpiperidines from pyridines, it represents a powerful method for constructing functionalized piperidine precursors.

More directly applicable is the palladium-catalyzed C(sp³)–H arylation of piperidines. By employing a directing group, it is possible to achieve regio- and stereoselective arylation of the piperidine ring. acs.org For the synthesis of this compound, a strategy could involve the use of a chiral ligand in a C-H activation/arylation sequence on a suitable piperidine precursor.

Table 2: Palladium-Catalyzed Asymmetric C-H Arylation of N-Boc-Piperidine

EntryAryl HalideChiral LigandBaseSolventTemp (°C)Yield (%)ee (%)
12-BromonaphthaleneChiral PhosphineCs₂CO₃Toluene1007590
22-Bromoanthracene (B1280076)Chiral PHOXK₃PO₄Dioxane1206888

Data is illustrative of the potential of this methodology.

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral amines. researchgate.net Enzymes such as transaminases (TAs) have been successfully employed in the asymmetric synthesis of 2-substituted piperidines. rsc.org

One biocatalytic route involves the use of a transaminase to perform a stereoselective amination of a prochiral ketone. For the synthesis of this compound, a suitable precursor would be an ω-chloro- or ω-hydroxyketone bearing an anthryl group. The transaminase would introduce the amine functionality with high enantioselectivity, which could then undergo spontaneous or directed cyclization to form the desired piperidine. researchgate.net Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the target molecule. researchgate.net

Another biocatalytic strategy is the kinetic resolution of a racemic mixture of 2-anthrylpiperidine. In this approach, an enzyme, such as a lipase, selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

Table 3: Transaminase-Mediated Asymmetric Synthesis of Chiral 2-Arylpiperidines

EntrySubstrateBiocatalystAmine DonorTemp (°C)Conversion (%)ee (%)
11-(p-chlorophenyl)-5-chloropentan-2-one(R)-TransaminaseIsopropylamine3090>99
21-(2-naphthyl)-5-chloropentan-2-one(R)-TransaminaseIsopropylamine3085>99

Data is based on analogous transformations reported in the literature.

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary can be removed. wikipedia.orgsigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a suitable precursor. youtube.com For instance, a piperidone precursor could be N-acylated with a chiral auxiliary. Subsequent diastereoselective alkylation or arylation at the C2 position, directed by the steric bulk of the auxiliary, would establish the desired stereocenter. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched this compound. researchgate.net

While less common than other chiral auxiliaries, those based on the rigid and sterically demanding anthracene (B1667546) scaffold have been explored in asymmetric synthesis. The large, planar surface of the anthracene moiety can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity. Although specific applications of anthracene-based chiral auxiliaries for the synthesis of 2-substituted piperidines are not widely reported, the principle remains a viable strategy. A synthetic route could involve attaching a chiral anthracene-derived group to the piperidine nitrogen or another suitable position on a precursor molecule to direct the stereoselective introduction of the 2-anthryl group.

Diastereoselective Routes to this compound

While specific diastereoselective routes for this compound are not extensively documented in dedicated literature, general methodologies for the synthesis of polysubstituted piperidines can be adapted. One such approach involves the visible-light-driven radical silylative cyclization of aza-1,6-dienes. This method allows for the stereoselective synthesis of densely functionalized piperidines. The diastereoselectivity of the reaction is influenced by the substitution pattern of the olefin component, with the key step being a 6-exo-trig cyclization initiated by the addition of a silyl (B83357) radical to an electron-deficient olefin.

Another established strategy for achieving stereochemical control in the synthesis of 2,6-disubstituted piperidines involves leveraging chiral auxiliaries or substrate-controlled cyclization reactions. For a target like this compound, a hypothetical diastereoselective route could involve the cyclization of a chiral precursor where the stereocenter that becomes C2 is already established. For instance, an intramolecular reductive amination of a δ-amino ketone bearing a chiral auxiliary could be employed to control the formation of the new stereocenter relative to the existing one.

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) has emerged as a powerful tool for the asymmetric synthesis of 2-substituted piperidines. This strategy involves the in-situ racemization of a chiral intermediate, allowing for the conversion of a racemate into a single enantiomer of the product, potentially achieving yields close to 100%.

A highly effective method for the enantioselective synthesis of 2-substituted piperidines, including 2-aryl derivatives, is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. This process begins with the deprotonation of N-Boc-piperidine using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) to form a racemic mixture of N-Boc-2-lithiopiperidine. This organolithium intermediate undergoes rapid inversion of its configuration.

The introduction of a substoichiometric amount of a chiral ligand, such as a chiral diamino-alkoxide, leads to the formation of diastereomeric complexes with the lithiated piperidine. One of these diastereomeric complexes is thermodynamically more stable, causing the equilibrium to shift and enrich one enantiomer of the organolithium species. This resolved lithiopiperidine can then be trapped with an electrophile to yield the desired enantiomerically enriched 2-substituted piperidine.

For the synthesis of this compound, this methodology would involve the palladium-catalyzed Negishi coupling of the resolved organozinc intermediate (formed by transmetalation of the lithiopiperidine with a zinc salt) with a 2-haloanthracene. This approach has been successfully applied to the synthesis of various N-Boc-2-arylpiperidines with high enantioselectivity.

Table 1: Asymmetric Arylation of N-Boc-piperidine via Catalytic Dynamic Resolution and Negishi Coupling.
Aryl HalideProductYield (%)Enantiomeric Ratio (er)
4-BromotolueneN-Boc-2-(4-tolyl)piperidine7598:2
4-BromoanisoleN-Boc-2-(4-methoxyphenyl)piperidine7897:3
3-BromopyridineN-Boc-2-(pyridin-3-yl)piperidine6496:4
2-BromonaphthaleneN-Boc-2-(naphthalen-2-yl)piperidine7297:3

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound identifies two primary disconnection strategies. The first and most direct approach involves the disconnection of the C2-aryl bond. This leads back to a chiral 2-piperidyl nucleophile (or its synthetic equivalent) and an anthracene-based electrophile. This strategy is embodied by the dynamic kinetic resolution approach discussed previously, where an achiral piperidine is converted into a chiral organometallic intermediate.

A second strategy involves the disconnection of the piperidine ring itself. This would typically involve breaking one or two C-N bonds, leading back to an acyclic amino-aldehyde or amino-ketone precursor. This approach allows for the construction of the piperidine core and the installation of the aryl group in a concerted or sequential manner.

Following the first disconnection strategy, the key precursors are N-Boc-piperidine and a suitable 2-anthryl electrophile, such as 2-bromoanthracene or 2-iodoanthracene. The N-Boc-piperidine serves as the starting material for generating the racemic N-Boc-2-lithiopiperidine intermediate.

For the second strategy, a potential precursor would be an open-chain amino ketone, such as 6-amino-1-(anthracen-2-yl)hexan-2-one. Intramolecular reductive amination of this precursor would then form the piperidine ring. The synthesis of such a precursor could be achieved through multi-step organic synthesis starting from commercially available materials.

Novel Cyclization and Ring-Forming Reactions for Piperidine Core Construction

Recent advances in synthetic methodology have provided a variety of novel reactions for constructing the piperidine skeleton, which are applicable to the synthesis of complex analogues.

One innovative approach is the electroreductive cyclization of an imine with a terminal dihaloalkane. This method offers a metal-free and mild alternative to traditional cyclization techniques. For the synthesis of a 2-arylpiperidine, an imine derived from an arylamine and an aldehyde could be coupled with a dihaloalkane to construct the piperidine ring.

Radical-mediated cyclizations also represent a powerful tool for piperidine synthesis. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. Another strategy involves the photoredox-mediated radical cyclization of aldehydes with pendant alkenes, which proceeds under mild conditions.

Furthermore, tunable [3+2] and [4+2] annulation strategies have been developed for the divergent synthesis of pyrrolidines and piperidines directly from olefins. These methods rely on the coupling of alkenes with bifunctional reagents, where mechanistic switching between radical and polar pathways dictates the ring size of the resulting heterocycle. Such a strategy could potentially be employed to construct the 2-(2-anthryl)piperidine (B13035624) scaffold from a suitably substituted olefin precursor.

Table 2: Overview of Novel Piperidine Synthesis Methods.
MethodKey Reaction TypePrecursorsReference
Electroreductive CyclizationElectrochemical C-N bond formationImine, Dihaloalkane
Radical-Mediated Amine CyclizationCobalt-catalyzed intramolecular cyclizationLinear amino-aldehydes
Photoredox/Cobaloxime/Amine CatalysisRadical cyclizationAldehydes with pendant alkenes
Tunable AnnulationIntermolecular [4+2] couplingOlefins, Bifunctional N-reagents

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the stereoselective synthesis of 2-substituted piperidines. This approach typically involves the formation of a carbon-nitrogen bond to close the six-membered ring from a suitably functionalized acyclic precursor. The stereochemistry at the C2 position is often controlled by the use of chiral catalysts or auxiliaries.

One plausible retrosynthetic analysis for this compound via intramolecular cyclization involves the disconnection of the N1-C6 bond of the piperidine ring. This leads to a chiral amino-aldehyde or a related precursor where the stereocenter is established prior to cyclization. For instance, a transaminase-triggered cyclization of an ω-chloro- or other suitably activated ketone can be envisioned. acs.org The use of either an (R)- or (S)-selective transaminase allows for access to both enantiomers of the final product.

Another effective method involves the asymmetric lithiation of N-Boc protected amines followed by intramolecular cyclization. This methodology has been successfully applied to the synthesis of enantioenriched 2-alkenyl- and 2-aryl-substituted piperidines. acs.org The key step is the deprotonation of an N-Boc-N-alkenyl or N-arylmethyl amine with a chiral base, such as n-BuLi/(−)-sparteine, followed by intramolecular nucleophilic attack of the resulting carbanion onto an appropriately placed leaving group.

Precursor Type Key Transformation Stereocontrol Potential Yield Potential e.e.
ω-halo-amineReductive amination/cyclizationChiral auxiliaryGood>95%
N-Boc-alkenyl amineAsymmetric lithiation/cyclizationChiral base (e.g., (-)-sparteine)Moderate to GoodUp to 97%
Amino-aldehydeBiocatalytic reductive aminationTransaminaseGood to Excellent>99%

Multicomponent Reactions for Piperidine Ring Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds like substituted piperidines in a single step from three or more starting materials. nih.gov The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a prominent MCR for constructing the piperidine ring. The reaction of a diene, an amine, and an aldehyde can furnish highly substituted piperidines. For the synthesis of this compound, an imine derived from 2-anthraldehyde and a suitable amine could react with a diene in the presence of a chiral Lewis acid catalyst to induce asymmetry.

The Petasis reaction, a variation of the Mannich reaction, is another versatile MCR that could be adapted for this purpose. nih.gov This reaction involves an amine, a carbonyl compound (in this case, 2-anthraldehyde), and a vinylboronic acid. The choice of a chiral amine or a chiral catalyst can impart stereoselectivity.

Reaction Type Components Catalyst/Stereocontrol Potential Complexity
Aza-Diels-AlderDiene, 2-anthraldehyde, AmineChiral Lewis AcidHigh
Petasis ReactionVinylboronic acid, 2-anthraldehyde, AmineChiral Amine/CatalystModerate to High
Mannich-type ReactionEnolate, Imine of 2-anthraldehyde, AmineChiral Phase-Transfer CatalystHigh

Derivatization Strategies for the this compound Scaffold

Once the core structure of this compound is established, further molecular diversity can be introduced through various derivatization strategies targeting the piperidine nitrogen, the anthracene moiety, or the piperidine ring itself.

N-Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for functionalization. Standard N-alkylation and N-acylation reactions can be readily employed to introduce a wide range of substituents.

N-Alkylation: The reaction of this compound with various alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base such as potassium carbonate can yield the corresponding N-alkylated products. organic-chemistry.orgchemicalforums.com Reductive amination with aldehydes or ketones provides another route to N-alkyl derivatives.

N-Acylation: Acyl chlorides or anhydrides react readily with the piperidine nitrogen to form amides. This can be used to introduce a variety of functional groups and to modulate the electronic properties of the nitrogen atom. N-Boc protection, for instance, is a common strategy in piperidine chemistry to facilitate subsequent reactions. rsc.org

Reaction Reagent Typical Conditions Product
N-AlkylationBenzyl bromideK2CO3, Acetonitrile (B52724), refluxN-Benzyl-(2R)-2-(2-anthryl)piperidine
N-AcylationAcetyl chlorideTriethylamine, CH2Cl2, 0 °C to rtN-Acetyl-(2R)-2-(2-anthryl)piperidine
N-Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc2O)NaOH, Dioxane/H2O, rtN-Boc-(2R)-2-(2-anthryl)piperidine

Modifications on the Anthracene Moiety

The anthracene ring system is amenable to various transformations, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The directing effects of the piperidine substituent and the inherent reactivity of the anthracene core will govern the regioselectivity of these reactions. Electrophilic attack on anthracene typically occurs at the C9 and C10 positions due to the formation of a more stabilized carbocation intermediate where the aromaticity of two benzene (B151609) rings is preserved. wordpress.comstackexchange.comstudy.comquora.com

Friedel-Crafts Acylation: The introduction of an acyl group onto the anthracene ring can be achieved via Friedel-Crafts acylation. The reaction of the parent compound with an acyl chloride in the presence of a Lewis acid like aluminum chloride is expected to yield substitution primarily at the 9- and 10-positions. semanticscholar.orgresearchgate.netrsc.orgconsensus.app

Palladium-Catalyzed Cross-Coupling: For more controlled and diverse functionalization, palladium-catalyzed cross-coupling reactions are invaluable. If a bromo- or iodo-substituted anthracene precursor is used in the initial synthesis of the piperidine, Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings can be employed to introduce aryl, alkynyl, or amino groups, respectively, at specific positions on the anthracene core. nih.govrsc.orgnih.govrsc.orgacs.org

Reaction Reagents Expected Regioselectivity Product Example
Friedel-Crafts AcylationAcetyl chloride, AlCl3C9 and C10(2R)-2-(9-Acetyl-2-anthryl)piperidine
Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh3)4, K2CO3Dependent on halogen position(2R)-2-(9-Phenyl-2-anthryl)piperidine

Substitution Reactions on the Piperidine Ring

Functionalization of the piperidine ring itself, beyond the nitrogen atom, allows for the introduction of additional stereocenters and functional groups, significantly increasing molecular complexity.

α-Lithiation and Substitution: A powerful strategy for the functionalization of the C2 and C6 positions of the piperidine ring involves the deprotonation of an N-Boc protected piperidine with a strong base, such as sec-butyllithium in the presence of a chiral ligand like sparteine, to form a configurationally stable α-lithio species. acs.orgrsc.orgresearchgate.netwhiterose.ac.uk Subsequent quenching with an electrophile allows for the introduction of a substituent at the C2 or C6 position with high stereocontrol. For N-Boc-(2R)-2-(2-Anthryl)piperidine, deprotonation is expected to occur at the C6 position, as the C2 position is already substituted.

Aza-Prins Cyclization: The aza-Prins cyclization can be utilized to construct fused or spirocyclic structures onto the piperidine ring, leading to conformationally constrained analogues. semanticscholar.org

Methodology Key Intermediate Electrophile Potential Product
α-LithiationN-Boc-6-lithio-(2R)-2-(2-anthryl)piperidineMethyl iodideN-Boc-(6S)-methyl-(2R)-2-(2-anthryl)piperidine
α-LithiationN-Boc-6-lithio-(2R)-2-(2-anthryl)piperidineBenzaldehydeN-Boc-(6S)-(hydroxy(phenyl)methyl)-(2R)-2-(2-anthryl)piperidine

Advanced Spectroscopic and Chromatographic Techniques for Chiral Analysis of 2r 2 2 Anthryl Piperidine

Chiral Chromatography for Enantiomeric Separation and Purity Determination

Chiral chromatography is a cornerstone for the separation of enantiomers. gcms.cz The technique relies on the differential interaction of enantiomers with a chiral selector, which can be part of the stationary phase or a mobile phase additive. mdpi.compreprints.org

High-Performance Liquid Chromatography (HPLC) is a widely used method for the direct enantiomeric separation of chiral compounds. mdpi.comnih.gov This is most commonly achieved by using chiral stationary phases (CSPs), which create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. preprints.org For a compound like 2-(2-Anthryl)piperidine (B13035624), polysaccharide-based and Pirkle-type CSPs are particularly effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, can separate a broad range of racemates. mdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The anthryl group of the analyte can engage in π-π interactions with the aromatic carbamate (B1207046) derivatives on the polysaccharide backbone, while the piperidine (B6355638) ring's NH group can act as a hydrogen bond donor or acceptor.

Pirkle-type CSPs are designed based on the principle of three-point interaction. preprints.org A CSP such as (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol immobilized on silica would be particularly suitable for resolving 2-(2-Anthryl)piperidine. preprints.org The strong π-π stacking interactions between the anthryl group of the analyte and the anthryl group of the CSP, along with hydrogen bonding involving the piperidine nitrogen, can lead to effective enantiomeric discrimination.

The choice of mobile phase is crucial for optimizing separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (like isopropanol (B130326) or ethanol) are common. In reversed-phase or polar organic modes, mixtures of acetonitrile (B52724) or methanol (B129727) with water or organic buffers are used. mdpi.comrsc.org

Table 1: Representative HPLC Conditions for Enantiomeric Separation of 2-(2-Anthryl)piperidine

Parameter Condition 1 (Normal Phase) Condition 2 (Polar Organic)
Chiral Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) Chiralpak® ID (Amylose tris(3-chlorophenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) Acetonitrile / Methanol (50:50, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min 0.8 mL/min
Temperature 25 °C 30 °C
Detection UV at 254 nm UV at 254 nm
Hypothetical Rt ((2S)-isomer) 12.5 min 9.8 min
Hypothetical Rt ((2R)-isomer) 14.8 min 11.2 min

| Resolution (Rs) | > 2.0 | > 1.8 |

Gas chromatography (GC) is another powerful technique for chiral separations, valued for its high resolution and sensitivity. chromatographyonline.com The most widely used chiral GC columns are based on cyclodextrin (B1172386) derivatives coated on a polysiloxane backbone. gcms.czresearchgate.net Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, and their derivatized rims provide additional interaction points, leading to enantioselectivity. gcms.cz

For the analysis of 2-(2-Anthryl)piperidine, direct analysis may be challenging due to the polarity of the secondary amine. Therefore, derivatization is often employed to improve volatility and chromatographic performance. The piperidine nitrogen can be acylated, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) to form an N-trifluoroacetyl derivative. This reduces polarity and can enhance interactions with the chiral stationary phase.

A derivatized cyclodextrin, such as permethylated beta-cyclodextrin, would be a suitable stationary phase. The separation mechanism involves the fitting of the analyte into the cyclodextrin cavity, with stereospecific interactions occurring between the analyte's substituents (the anthryl group and the derivatized amine) and the chiral selectors on the rim of the cyclodextrin. researchgate.net The oven temperature program is a critical parameter that must be optimized to achieve baseline separation. gcms.cz

Table 2: Representative GC Conditions for Chiral Analysis of Derivatized 2-(2-Anthryl)piperidine

Parameter Value
Analyte N-TFA-(2R/2S)-2-(2-Anthryl)piperidine
Chiral Column Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Dimensions 30 m x 0.25 mm ID, 0.12 µm film
Carrier Gas Helium, 1.2 mL/min
Injector Temp. 250 °C
Detector Temp. 280 °C (FID)
Oven Program 150 °C (hold 2 min), ramp to 240 °C at 3 °C/min, hold 10 min
Hypothetical Rt ((2S)-isomer) 28.4 min
Hypothetical Rt ((2R)-isomer) 29.1 min

| Separation Factor (α) | 1.03 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for chiral analysis. nih.gov To differentiate enantiomers, which are spectroscopically identical in an achiral environment, a chiral auxiliary must be introduced to create diastereomeric species that exhibit distinct NMR signals. nih.gov This can be achieved through either covalent bonding with a chiral derivatizing agent or non-covalent interactions with a chiral solvating agent. nih.gov

Chiral Derivatizing Agents (CDAs) react with the functional groups of enantiomers to form stable, covalently bonded diastereomers. nih.gov These diastereomers have different physical properties and, crucially, different NMR spectra. For 2-(2-Anthryl)piperidine, the secondary amine of the piperidine ring is the reaction site for a variety of CDAs, such as chiral carboxylic acids or their acid chlorides.

A well-known example is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid. bates.edu Reaction of the (R)- and (S)-enantiomers of MTPA chloride with a scalemic mixture of 2-(2-Anthryl)piperidine would produce two diastereomeric amides. Due to the different spatial arrangements of the substituents around the newly formed amide bond, protons in proximity to the chiral centers will experience different magnetic environments, leading to observable chemical shift differences (Δδ). Analysis of the Δδ values for specific protons can also be used to assign the absolute configuration based on empirical models. bates.edu The distinct signals of the diastereomers can be integrated to determine the enantiomeric purity.

Table 3: Hypothetical ¹H NMR Data for Diastereomers formed from 2-(2-Anthryl)piperidine and (R)-MTPA

Proton δ for (2R,2'R)-Diastereomer (ppm) δ for (2S,2'R)-Diastereomer (ppm) Δδ (δR - δS) (ppm)
Piperidine H-6eq 3.95 4.05 -0.10
Piperidine H-3ax 1.80 1.72 +0.08
Anthryl H-1' 8.50 8.54 -0.04

| MTPA -OCH₃ | 3.55 | 3.51 | +0.04 |

Unlike CDAs, Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes with the analyte enantiomers through fast and reversible interactions. nih.gov This method is non-destructive and requires no sample derivatization. The formation of these complexes induces chemical shift non-equivalence for the signals of the two enantiomers in the NMR spectrum. nih.gov The enantiomeric excess (ee) can then be calculated directly from the integration of the separated signals. mst.edu

For 2-(2-Anthryl)piperidine, an effective CSA would be one capable of engaging in multiple non-covalent interactions. Pirkle's alcohol, (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is an excellent candidate. bates.edu It can form hydrogen bonds with the piperidine nitrogen and engage in strong π-π stacking interactions with the analyte's anthryl group. These interactions lead to the formation of diastereomeric solvates with different average NMR chemical shifts, allowing for the resolution of signals corresponding to the (2R) and (2S) enantiomers.

Table 4: Example of ¹H NMR Signal Splitting for 2-(2-Anthryl)piperidine with a CSA

Proton δ without CSA (ppm) δ with (S)-Pirkle's Alcohol (ppm) Δδ (ppm)
Anthryl H-1' 8.45 (singlet) 8.48 (signal for R-enantiomer)8.51 (signal for S-enantiomer) 0.03

| Piperidine H-2 | 4.50 (triplet) | 4.52 (signal for R-enantiomer)4.55 (signal for S-enantiomer) | 0.03 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the difference in absorption of left- and right-handed circularly polarized light by a chiral sample. nih.gov A CD spectrum plots molar ellipticity [θ] against wavelength and is characterized by positive or negative peaks, known as Cotton effects.

The CD spectrum of (2R)-2-(2-Anthryl)piperidine is expected to be dominated by the electronic transitions of the anthryl chromophore in the near-UV region (around 250-400 nm). mdpi.com Although the piperidine ring itself is not a strong chromophore in this region, the chiral center at the C-2 position enforces a specific spatial orientation of the large anthryl group. This fixed, chiral arrangement of the chromophore gives rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects are exquisitely sensitive to the molecule's stereochemistry. mdpi.com

The absolute configuration can be unequivocally assigned by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental spectrum of an enantiomer and the calculated spectrum for the (R)-configuration confirms the absolute stereochemistry.

Table 5: Hypothetical CD Spectral Data for this compound in Methanol

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Type of Cotton Effect Associated Transition
380 +15,000 Positive ¹La
285 -25,000 Negative ¹Lb

Mass Spectrometry (MS) in Chiral Analysis

Mass spectrometry is an inherently achiral technique, as enantiomers have the same mass-to-charge ratio (m/z). However, by coupling MS with a chiral recognition element, it can be a powerful tool for chiral analysis, offering high sensitivity and specificity. polyu.edu.hk

Electrospray ionization mass spectrometry (ESI-MS) can be employed for the differentiation of enantiomers of this compound through the formation of diastereomeric complexes. This indirect method involves the reaction of the chiral analyte with a chiral selector (CS) to form non-covalent diastereomeric complexes, which can then be distinguished by MS/MS analysis. polyu.edu.hk

The general workflow involves:

Complex Formation: The enantiomeric mixture of 2-(2-Anthryl)piperidine is allowed to react with an enantiomerically pure chiral selector in solution. The chiral selector can be a chiral crown ether, a cyclodextrin derivative, or a metal complex with a chiral ligand.

Ionization: The resulting diastereomeric complexes are introduced into the mass spectrometer via ESI.

Mass Analysis: The diastereomeric complexes, having different steric arrangements, may exhibit different stabilities in the gas phase.

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the mass-selected diastereomeric precursor ions will lead to different fragmentation patterns or different relative abundances of fragment ions. polyu.edu.hk The difference in the fragmentation behavior allows for the differentiation and quantification of the enantiomers.

The "kinetic method" is a common approach in this context, where the ratio of fragment ion intensities is related to the enantiomeric excess of the analyte. researchgate.net

Table 2: Illustrative ESI-MS/MS Data for Chiral Analysis of a Piperidine Derivative

Precursor Ion (Diastereomeric Complex)Collision Energy (eV)Major Fragment Ions (m/z)Relative Abundance Ratio (Fragment 1 / Fragment 2)
[(R)-Piperidine + (R)-Selector + H]⁺15150.1, 205.21.8
[(S)-Piperidine + (R)-Selector + H]⁺15150.1, 205.20.7

Note: This table presents hypothetical data to illustrate the principle of enantiomer differentiation by ESI-MS/MS. The m/z values and ratios are representative and would vary depending on the specific analyte, chiral selector, and instrument conditions.

This approach provides a highly sensitive and rapid method for the chiral analysis of secondary amines like this compound, complementing the structural information obtained from chiroptical methods. nih.govnih.gov

Theoretical and Mechanistic Studies on 2r 2 2 Anthryl Piperidine Systems

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating molecular systems where experimental analysis may be challenging. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer detailed information on the conformational landscape, electronic structure, and intermolecular forces that define the properties of (2R)-2-(2-Anthryl)piperidine.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the conformational properties of substituted piperidines. researchgate.net The piperidine (B6355638) ring is not planar and typically adopts a low-energy chair conformation. For a 2-substituted piperidine like this compound, the primary conformational question revolves around the orientation of the bulky anthryl substituent, which can be either axial or equatorial.

The electronic structure is also probed using DFT. Natural Bond Orbital (NBO) analysis can reveal details about the hybridization of the nitrogen lone pair and delocalization of electron density between the piperidine ring and the anthryl moiety. nih.gov This information is vital for understanding the molecule's reactivity and its photophysical characteristics.

Table 1: Computational Methods for Conformational Analysis of Piperidine Systems

Method/Functional Basis Set Application Key Findings
B3LYP 6-31G(d) Gas-phase geometry optimization of N-acylpiperidines nih.gov Identified preference for axial 2-substituent due to pseudoallylic strain. nih.gov
M06-2X Varies Determination of equilibrium structures of piperidine conformers rsc.org Explored chair forms (equatorial NH vs. axial NH) and their relative stabilities. rsc.org

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) and to probe intermolecular interactions. An MD simulation would model the movement of a collection of this compound molecules over time, governed by a force field that describes the potential energy of the system.

These simulations can reveal how molecules pack in a solid state or how they are solvated in a solution. For this compound, key intermolecular interactions would include:

π-π Stacking: The large, flat anthracene (B1667546) rings are prone to stacking interactions, which would be a dominant force in crystal packing and aggregation in solution.

Hydrogen Bonding: The N-H group of the piperidine ring can act as a hydrogen bond donor, interacting with acceptor atoms on neighboring molecules or with solvent molecules.

Reaction Mechanism Elucidation in Synthesis and Catalysis

Understanding the precise mechanism of chemical reactions is crucial for optimizing synthetic routes and designing effective catalysts. Computational studies can map out the energy landscape of a reaction, identifying the lowest-energy path from reactants to products.

The synthesis of an enantioenriched compound like this compound often involves stereoselective reactions, where one stereoisomer is formed preferentially. The stereochemical outcome of such reactions is determined at the transition state—the highest energy point along the reaction pathway.

Computational transition state analysis, typically performed using DFT, is used to locate the structures of the transition states leading to different stereoisomers. By calculating the activation energies (the energy difference between the reactants and the transition state) for all possible pathways, chemists can predict which product will be favored. For example, in the kinetic resolution of 2-arylpiperidines, the chiral catalyst or reagent forms diastereomeric transition states with the two enantiomers of the starting material. whiterose.ac.uk The difference in the energy of these transition states dictates the efficiency of the resolution. For reactions involving this compound, such analysis can explain the observed stereoselectivity and guide the development of more efficient synthetic methods.

Reaction coordinate mapping involves calculating the energy of a molecular system as it progresses along a defined reaction coordinate, which represents the conversion from reactants to products. arxiv.org This process generates a potential energy surface that provides a detailed picture of the reaction mechanism. researchgate.net

The map reveals the structures and energies of not only the reactants, products, and transition states but also any reaction intermediates that may be formed. nii.ac.jp For the synthesis of this compound, a key step might be the coupling of the piperidine ring with the anthracene moiety. Mapping the reaction coordinate for this C-C bond formation would identify the precise mechanism (e.g., concerted vs. stepwise), the activation energy barrier that determines the reaction rate, and whether any unstable intermediates are involved. This detailed mechanistic insight is invaluable for controlling reaction outcomes and improving yields. researchgate.net

Photophysical Properties and Electronic Structure of Anthryl-Piperidine Chromophores

The photophysical properties of this compound are dominated by the anthracene unit, which is a well-known fluorophore. The piperidine ring acts as a substituent that can subtly modulate the electronic properties of this anthracene chromophore.

The electronic structure of anthracene features a conjugated π-system, which is responsible for its characteristic absorption and emission of light. mdpi.com The absorption of UV light promotes an electron from a bonding π orbital (the Highest Occupied Molecular Orbital, HOMO) to an antibonding π* orbital (the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov This S₀ → S₁ transition gives rise to a structured absorption spectrum. Following excitation, the molecule relaxes to the ground state by emitting a photon (fluorescence), typically in the blue-violet region of the spectrum. mdpi.com

The piperidine substituent, being an aliphatic amine, is primarily an electron-donating group. This can influence the energy levels of the HOMO and LUMO of the anthracene core, potentially causing shifts in the absorption and emission wavelengths (solvatochromism). Time-Dependent DFT (TD-DFT) calculations are often used to predict the electronic transition energies and simulate the UV-Vis absorption spectrum of such chromophores, providing a theoretical counterpart to experimental measurements. nih.gov Furthermore, the rigid structure of anthracene makes it susceptible to forming excimers (excited-state dimers) at high concentrations, which exhibit a characteristic red-shifted and structureless emission spectrum. mdpi.com

Table 2: Representative Photophysical Data for Anthracene Derivatives

Derivative Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Solvent
Anthracene ~355, 375 ~380, 401, 422 Cyclohexane
9,10-Diphenylanthracene ~373, 393 ~409, 432 Ethanol

Fluorescence Spectroscopy and Quantum Yield Analysis

The fluorescence of this compound is expected to originate from the anthracene moiety, a well-known fluorophore. Anthracene and its derivatives typically exhibit structured emission spectra in the blue to green region of the electromagnetic spectrum, arising from π-π* electronic transitions. The precise emission maxima and quantum yield are highly sensitive to the nature and position of substituents on the anthracene ring system.

For instance, studies on various 9,10-disubstituted anthracene derivatives have shown that extending the π-conjugation, for example through phenylethynyl groups, can lead to shorter natural radiative lifetimes compared to unsubstituted anthracene. nih.gov The substitution pattern on the anthracene core significantly influences the fluorescence properties.

The piperidine group attached at the 2-position of the anthracene ring in this compound is an aliphatic, non-conjugated system. As such, it is not expected to directly participate in the electronic transitions responsible for fluorescence. However, the piperidine moiety can influence the photophysical properties of the anthracene fluorophore through several indirect mechanisms:

Steric Effects: The piperidine ring can influence the planarity of the anthracene system and its interactions with the surrounding solvent molecules, which can affect the non-radiative decay pathways and thus the fluorescence quantum yield.

Solvent Interactions: The nitrogen atom in the piperidine ring can engage in hydrogen bonding with protic solvents, which may alter the local environment of the anthracene fluorophore and impact its emission characteristics.

Conformational Dynamics: The conformational flexibility of the piperidine ring could introduce additional non-radiative decay channels, potentially leading to a lower fluorescence quantum yield compared to a more rigid analogue.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many anthracene derivatives, the quantum yield can be quite high. However, the presence of the piperidine substituent in this compound could potentially lead to quenching of the anthracene fluorescence, resulting in a lower quantum yield. The exact value would need to be determined experimentally.

Interactive Data Table: Expected Fluorescence Properties of this compound (Hypothetical)

PropertyExpected Range/CharacteristicInfluencing Factors
Emission Wavelength (λem) Blue to Green region (approx. 400-500 nm)Solvent polarity, specific substitution on the anthracene core.
Fluorescence Quantum Yield (Φf) Potentially moderate to lowNon-radiative decay pathways influenced by the piperidine ring's conformation and solvent interactions.
Stokes Shift ModerateDifference between the absorption and emission maxima, influenced by molecular relaxation in the excited state.
Fluorescence Lifetime (τf) Typically in the nanosecond range for anthracene derivatives. nih.govQuenching mechanisms, solvent viscosity.

Absorption Properties and Electronic Transitions

The absorption spectrum of this compound is predicted to be dominated by the electronic transitions of the anthracene chromophore. Anthracene itself displays a characteristic absorption spectrum with several well-defined vibronic bands in the ultraviolet region, corresponding to π-π* transitions. The most prominent of these are the ¹La and ¹Lb bands.

The attachment of the piperidine group at the 2-position is not expected to cause a significant shift in the absorption maxima compared to unsubstituted anthracene, as it does not extend the π-conjugated system. However, it may lead to some subtle changes in the fine structure of the absorption bands due to steric and electronic effects.

The primary electronic transitions responsible for the absorption spectrum of this compound would be:

S₀ → S₁ Transition: Excitation from the ground electronic state (S₀) to the first excited singlet state (S₁). This transition is typically responsible for the longest wavelength absorption band and is the primary transition for fluorescence.

S₀ → Sₙ Transitions: Excitation to higher energy singlet states (S₂, S₃, etc.), which would appear at shorter wavelengths in the UV spectrum. These higher excited states typically relax rapidly to the S₁ state via internal conversion before fluorescence occurs, in accordance with Kasha's rule. mdpi.com

The molar absorptivity (ε) of the absorption bands is expected to be high, characteristic of the allowed π-π* transitions in the aromatic anthracene system.

Interactive Data Table: Predicted Absorption Properties of this compound (Hypothetical)

PropertyExpected Range/CharacteristicElectronic Transition(s)
Absorption Maxima (λmax) UV region (approx. 250-380 nm) with vibronic fine structure.π-π*
Molar Absorptivity (ε) High (typically > 10,000 M⁻¹cm⁻¹)Allowed transitions
Effect of Piperidine Group Minimal shift in λmax, potential broadening of bands.Inductive and steric effects.

Potential as Fluorescent Probes or Sensors

While specific applications of this compound as a fluorescent probe or sensor have not been reported, its structural components suggest potential in this area. The anthracene moiety provides the necessary fluorescence signal, while the piperidine unit could be functionalized to introduce specific recognition capabilities.

The nitrogen atom of the piperidine ring could act as a binding site for metal ions or as a protonation site, making the compound potentially sensitive to changes in pH or the presence of certain cations. Protonation of the piperidine nitrogen would likely lead to a change in the electronic environment of the anthracene fluorophore, resulting in a detectable change in the fluorescence intensity or emission wavelength. This could form the basis for a pH sensor.

Furthermore, the piperidine scaffold could be modified to incorporate other functional groups capable of specific interactions with analytes of interest. For example, the introduction of a chelating group could render the molecule a selective sensor for a particular metal ion. Binding of the metal ion would be expected to modulate the fluorescence of the nearby anthracene unit through processes such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

The development of fluorescent probes often involves designing molecules where the fluorescence is "turned off" in the free state and "turned on" upon binding to the target analyte, or vice versa. The combination of the fluorescent anthracene and the potentially reactive piperidine in this compound provides a foundational structure for the rational design of such chemosensors.

Broader Academic Implications and Future Research Directions

Potential as Scaffolds for Novel Chemical Entities in Materials Science

The fusion of a saturated heterocycle with a large polycyclic aromatic hydrocarbon offers intriguing possibilities for the development of new materials. The piperidine (B6355638) unit provides a chiral, three-dimensional scaffold that can influence molecular packing and stereochemistry, while the anthracene (B1667546) group imparts distinct optical and electronic properties.

Integration into Functional Polymers

The (2R)-2-(2-Anthryl)piperidine scaffold is a promising candidate for incorporation into functional polymers. Anthracene-containing polymers are well-known for their applications in various advanced materials due to their luminescence and charge transfer capabilities. The anthrylpiperidine unit could be integrated into a polymer backbone or as a pendant group. Polymerization could potentially be achieved through the secondary amine of the piperidine ring, for instance, by reacting it with bifunctional electrophiles to form polyamides or other related structures.

The incorporation of the chiral piperidine component could induce helical structures in the polymer chains, leading to materials with chiroptical properties such as circular dichroism (CD) and circularly polarized luminescence (CPL). These properties are highly sought after for applications in chiral sensing, asymmetric catalysis, and information storage. Furthermore, the anthracene moiety can act as a fluorescent reporter, allowing the polymer's conformational changes to be monitored spectroscopically.

Table 1: Examples of Anthracene-Containing Polymers and Their Potential Properties
Polymer TypeMethod of Anthracene IncorporationKey PropertyPotential Application
Poly(methyl methacrylate) (PMMA) copolymerCopolymerization with an anthracene-modified methacrylate (B99206) monomerBlue fluorescence, scintillationNon-invasive optogenetics, scintillators chemrxiv.orgchemrxiv.org
Poly(p-phenylene vinylene) derivative (PPV)Incorporation of anthracene into the polymer backbone via Wittig reactionBlue-green fluorescence, electroluminescenceOrganic Light-Emitting Diodes (OLEDs) researchgate.net
PolytetrazoleIncorporation of anthracene into the backbone via click chemistryBlue emission, good thermal stabilityChemical sensors, OLEDs bohrium.com

Applications in Optoelectronic Materials

The strong fluorescence characteristic of the anthracene core is a key feature that positions this compound as a building block for optoelectronic materials. Anthracene and its derivatives are known for their high photoluminescence quantum yields (PLQY) and are frequently used as blue emitters in Organic Light-Emitting Diodes (OLEDs). The substitution pattern on the anthracene ring significantly influences its photophysical properties, including absorption and emission wavelengths and quantum efficiency.

The 2-substituted pattern in this compound could offer different electronic and packing characteristics compared to the more commonly studied 9,10-substituted anthracenes. The chiral piperidine group could serve to disrupt π-stacking in the solid state, a common issue that leads to aggregation-caused quenching (ACQ) of fluorescence. By controlling the intermolecular distance, it may be possible to enhance solid-state emission efficiency, a critical factor for high-performance OLEDs. The molecule could be used as a chiral dopant in a host material or as a primary component in a chiral emitting layer for devices that generate circularly polarized light.

Table 2: Representative Photophysical Properties of 2-Substituted Anthracene Derivatives
DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
2-Methoxyanthracene383406- acs.org
2-Carboxyanthracene384422- acs.org
2,6-bis(4-(trifluoromethyl)phenyl)anthracene399, 422428, 452- mdpi.com
Generic 2,6-disubstituted anthracene325-425400-500- mdpi.com

Methodological Advancements in Asymmetric Synthesis

The synthesis of enantiomerically pure piperidines is a significant challenge in organic chemistry, given their prevalence in pharmaceuticals and natural products. Research into the synthesis of this compound can drive methodological advancements, particularly in the asymmetric hydrogenation of nitrogen-containing heterocycles.

The most direct precursor to 2-anthrylpiperidine would be 2-anthrylpyridine. The development of catalytic systems for the enantioselective hydrogenation of such pyridinium (B92312) salts is a highly active area of research. Iridium and Ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., SegPhos, P-Phos) have shown remarkable success in reducing substituted pyridines and quinolines with high yields and excellent enantioselectivities. nih.govnih.govpolyu.edu.hk Applying these methods to 2-anthrylpyridine would test the limits of current catalysts, as the bulky anthracene substituent could present significant steric challenges. Success in this area would broaden the substrate scope of these important reactions and provide a reliable route to a range of 2-arylpiperidines.

Table 3: Catalytic Systems for Asymmetric Hydrogenation of Pyridine (B92270) and Quinoline Derivatives
Substrate TypeCatalyst/LigandYield (%)Enantiomeric Excess (ee %)Reference
2-Arylpyridinium Salts[Ir(cod)Cl]2 / SegPhosup to 99%up to 99% nih.govthieme-connect.com
Pyridine-pyrroline alkenesRu / DTBM-segphosHighHigh nih.gov
2,6-disubstituted quinolines[Ir(COD)Cl]2 / P-Phos / I2Highup to 96% polyu.edu.hk
2,4-diaryl-1,5-benzodiazepinesIr / Phosphinooxazoline (PHOX)up to 99%up to 99% nih.gov

Development of New Chiral Recognition and Separation Techniques

The ability to separate and analyze enantiomers is critical in many scientific fields. This compound can serve as a valuable tool in the development of new chiral recognition and separation techniques. This can be approached in two ways: using the compound as the analyte to test new separation methods or using it as the chiral selector itself.

As a chiral amine, separating its racemate would be a good test for new chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). wiley.comnih.gov Polysaccharide-based and cyclofructan-based CSPs are often effective for primary amines, and evaluating their performance for a bulky secondary amine like 2-anthrylpiperidine could provide valuable insights into their chiral recognition mechanisms. nih.govyakhak.org

Conversely, the rigid, well-defined structure of this compound makes it an excellent candidate for a chiral selector. It could be covalently bonded to a support matrix (like silica) to create a novel CSP. The combination of the chiral piperidine center, the flat, electron-rich anthracene surface capable of π-π stacking, and the hydrogen-bond-donating N-H group provides multiple potential interaction points for chiral recognition. eijppr.com Such a CSP could exhibit unique selectivity for separating other classes of chiral molecules.

Unexplored Reactivity and Transformations of this compound

The bifunctional nature of this compound presents numerous opportunities for exploring new chemical reactions and transformations. The reactivity of the piperidine ring and the anthracene core can be investigated independently or in concert.

The secondary amine of the piperidine moiety is a nucleophilic center and a site for further functionalization. ambeed.com Standard N-alkylation and N-acylation reactions could be used to attach a wide variety of functional groups, creating a library of derivatives with tailored properties (e.g., solubility, coordinating ability). The piperidine ring can also participate in forming enamines. wikipedia.org

The anthracene core, while aromatic, is more reactive than benzene (B151609). Electrophilic aromatic substitution on anthracene typically occurs at the C9 position, which is electronically richest and leads to the most stable carbocation intermediate (Wheland intermediate). stackexchange.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are predicted to selectively functionalize the C9 or C10 positions of the anthracene ring, leaving the piperidine and the existing C2-anthryl bond intact. This provides a pathway to complex, three-dimensional structures that are not easily accessible otherwise.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing insights that are difficult to obtain through experimentation alone. Research on this compound is perfectly positioned to benefit from these computational tools.

ML models can be trained to predict a wide range of molecular properties. For a novel chiral molecule like this compound, algorithms could predict its chiroptical properties (e.g., optical rotation sign and magnitude), photophysical characteristics (absorption/emission spectra), and even its likely elution order on different chiral columns. acs.orgunl.ptacs.org This predictive power can guide experimental efforts, saving significant time and resources.

Table 4: Potential Applications of AI/ML in this compound Research
AI/ML Application AreaSpecific TaskPotential Impact
Property PredictionPredict optical rotation, fluorescence spectra, and HOMO/LUMO levels.Guide material design and prioritize experimental validation. acs.orgresearchgate.net
RetrosynthesisPropose novel synthetic pathways from commercially available starting materials.Accelerate the discovery of efficient and scalable syntheses. arxiv.orgnih.gov
Reaction OptimizationIdentify optimal catalysts, ligands, and conditions for asymmetric hydrogenation.Improve yield and enantioselectivity of the key synthetic step.
Separation SciencePredict chromatographic retention times on various chiral stationary phases.Streamline the development of analytical and preparative separation methods. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.